Synthesis, Characterization, and Application Profiling of 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic Acid
Synthesis, Characterization, and Application Profiling of 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic Acid
Executive Summary
2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid (CAS: 543695-30-3) is a highly functionalized anthranilic acid derivative that serves as a versatile building block in medicinal chemistry and advanced organic synthesis. Structurally, it features a cyclopropyl amide, a carboxylic acid, and a phenolic hydroxyl group. This unique triad of functional groups provides orthogonal reactivity, making it an ideal precursor for the synthesis of complex heterocyclic scaffolds such as benzoxazinones and quinazolinones. This technical guide outlines a scalable, self-validating synthetic protocol, details the mechanistic rationale behind chemoselective acylation, and provides comprehensive analytical characterization data.
Retrosynthetic Analysis & Pathway Design
The synthesis of the target compound relies on the strategic formation of an amide bond between 5-hydroxyanthranilic acid and cyclopropanecarbonyl chloride . 5-Hydroxyanthranilic acid is a well-documented intermediate, frequently utilized in the synthesis of biologically active avenanthramides and complex organic dyes[1]. By employing a forward synthesis strategy under biphasic basic conditions, we can achieve high yields while avoiding the need for complex protecting group chemistry.
Forward synthesis workflow utilizing Schotten-Baumann conditions for chemoselective N-acylation.
Mechanistic Insights: Chemoselectivity in Acylation
A primary challenge in this synthesis is chemoselectivity. 5-Hydroxyanthranilic acid possesses two nucleophilic centers: the primary aromatic amine and the phenolic hydroxyl group. To exclusively isolate the N-acylated product, the reaction is executed under Schotten-Baumann conditions [2].
By utilizing a biphasic system (e.g., aqueous NaOH and an organic solvent like THF), the base serves a dual purpose. First, it neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine and driving the equilibrium toward amide formation. Second, while transient O-acylation may occur due to the formation of a highly nucleophilic phenoxide ion, the resulting phenolic ester is kinetically unstable under these basic conditions. The aqueous base rapidly hydrolyzes any O-acylated byproduct, thermodynamically funneling the reaction toward the highly stable amide[2].
Chemoselectivity logic tree demonstrating the thermodynamic preference for N-acylation.
Experimental Protocol: Self-Validating Synthesis
To ensure reproducibility, the following protocol is designed as a self-validating system . Each critical phase includes a visual or physical checkpoint that confirms the mechanistic success of the step before proceeding.
Reagents Required:
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5-Hydroxyanthranilic acid (1.0 eq, 10 mmol, 1.53 g)
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Cyclopropanecarbonyl chloride (1.1 eq, 11 mmol, 1.15 g)
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Sodium hydroxide (NaOH) (2.5 eq, 25 mmol, 1.00 g)
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Tetrahydrofuran (THF) (20 mL)
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Deionized Water (20 mL)
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1M Hydrochloric acid (HCl) (approx. 30 mL)
Step-by-Step Methodology:
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Preparation of the Aqueous Base: Dissolve 1.00 g of NaOH in 20 mL of deionized water in a 100 mL round-bottom flask.
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Substrate Dissolution: Add 1.53 g of 5-hydroxyanthranilic acid to the basic solution. Stir until completely dissolved. Add 20 mL of THF to create a biphasic mixture.
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Self-Validation Checkpoint: The solution should become clear and adopt a dark/amber hue. Complete dissolution confirms the successful deprotonation of both the carboxylic acid and the phenol, forming the highly soluble sodium salt.
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Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 1.15 g of cyclopropanecarbonyl chloride in 5 mL of THF and add it dropwise to the reaction mixture over 15 minutes under vigorous stirring.
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Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
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Self-Validation Checkpoint: The reaction mixture may become slightly cloudy. This indicates the formation of the N-acylated product, which has lower aqueous solubility than the starting material.
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Hydrolysis of Byproducts: Stirring for the full 3 hours ensures that any transiently formed O-acylated phenolic esters are completely hydrolyzed back to the free phenol by the excess NaOH.
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Acidification and Isolation: Cool the mixture back to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~2.0.
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Self-Validation Checkpoint: A sudden, heavy precipitation of a white-to-off-white solid will occur at pH 2. This confirms the protonation of the carboxylate, successfully isolating the target molecule from water-soluble salts and impurities.
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Purification: Filter the precipitate under vacuum, wash thoroughly with cold deionized water (3 x 10 mL), and dry under a vacuum. Recrystallize from an ethanol/water mixture to yield the pure product.
Analytical Characterization Data
The following tables summarize the quantitative spectroscopic data required to verify the structural integrity and purity of the synthesized 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Conditions: 400 MHz for ¹H, 100 MHz for ¹³C, Solvent: DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 11.20 | Singlet (broad) | 1H | Amide -NH |
| ¹H | 9.50 | Singlet (broad) | 1H | Phenolic -OH |
| ¹H | 8.30 | Doublet (J = 9.0 Hz) | 1H | Aromatic C3-H |
| ¹H | 7.40 | Doublet (J = 2.8 Hz) | 1H | Aromatic C6-H |
| ¹H | 6.95 | Doublet of doublets (J = 9.0, 2.8 Hz) | 1H | Aromatic C4-H |
| ¹H | 1.85 | Multiplet | 1H | Cyclopropyl -CH |
| ¹H | 0.85 - 0.75 | Multiplet | 4H | Cyclopropyl -CH ₂ |
| ¹³C | 172.5 | Singlet | - | Amide C =O |
| ¹³C | 169.8 | Singlet | - | Carboxylic C =O |
| ¹³C | 152.3 | Singlet | - | Aromatic C -OH |
| ¹³C | 14.2, 7.5 | Singlets | - | Cyclopropyl Carbons |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Ionization Method: Electrospray Ionization (ESI)
| Ionization Mode | Expected Mass | Observed m/z | Adduct Assignment |
| Positive (ESI+) | 221.07 | 222.07 | [M+H]⁺ |
| Negative (ESI-) | 221.07 | 220.06 | [M-H]⁻ |
Applications in Medicinal Chemistry
Because 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid contains three distinct, addressable functional groups, it is an invaluable precursor for generating diverse chemical libraries. The carboxylic acid and the amide nitrogen can be co-opted to form fused bicyclic systems, while the phenolic hydroxyl group remains available for late-stage functionalization (e.g., etherification or cross-coupling).
Common derivatization pathways for the synthesized building block in medicinal chemistry.
References
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Schotten–Baumann reaction Source: Wikipedia URL:[Link]
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Schotten-Baumann Reaction Source: Organic Chemistry Portal URL:[Link]
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Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities Source: MDPI URL:[Link]
